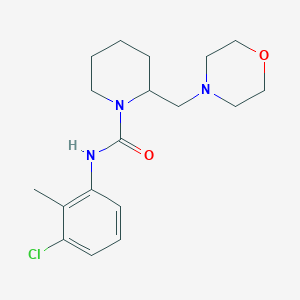![molecular formula C14H19NO2 B5378264 N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)
N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide, also known as BU99006, is a novel compound that has been studied extensively for its potential therapeutic applications. BU99006 is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, a G protein-coupled receptor that is widely distributed in the central nervous system.
Mecanismo De Acción
N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide acts as a selective antagonist of the NOP receptor, which is widely distributed in the central nervous system. The NOP receptor is involved in the regulation of several physiological processes, including pain perception, stress response, and reward pathways. By blocking the activity of the NOP receptor, N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide may modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide has been shown to produce several biochemical and physiological effects in animal models. In addition to its anxiolytic, antidepressant, and anti-addictive effects, N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide has also been shown to reduce inflammation and oxidative stress in the brain. The compound has also been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide for lab experiments is its selectivity for the NOP receptor, which allows for more targeted studies of the receptor's function. However, the compound's relatively low potency and limited solubility may pose challenges for some experiments. In addition, N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide's effects may vary depending on the species and strain of animal used, which may limit the generalizability of some findings.
Direcciones Futuras
There are several future directions for research on N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide and the NOP receptor. One area of interest is the potential role of the NOP receptor in the regulation of stress and anxiety, as well as its potential as a therapeutic target for anxiety disorders. Another area of interest is the potential role of the NOP receptor in the regulation of pain perception, particularly in chronic pain conditions. Finally, further studies are needed to explore the potential therapeutic applications of N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide in the treatment of drug addiction and other psychiatric disorders.
Métodos De Síntesis
The synthesis of N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide involves several steps, including the preparation of 3-methoxyphenylacetic acid, the conversion of the acid to the corresponding acid chloride, and the reaction of the acid chloride with cyclobutanamine to form the final product. The yield of N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide is typically around 40-50%, and the compound can be purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and drug addiction. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide has also been studied for its potential role in modulating pain perception, as the NOP receptor has been implicated in the regulation of pain pathways in the central nervous system.
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(15-14(16)11-5-3-6-11)12-7-4-8-13(9-12)17-2/h4,7-11H,3,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNHQEQOITXGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)
![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N,N-diethylpyrrolidin-3-amine](/img/structure/B5378200.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![N-(tert-butyl)-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5378214.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378230.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5378234.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)


![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)